Rp-cAMPS triethylammonium salt Rp-cAMPS triethylammonium salt (Sp)-cAMPS is a nucleoside 3',5'-cyclic phosphorothioate having adenine as the nucleobase (the Sp-stereoisomer). It has a role as a protein kinase agonist. It is a member of purines and a nucleoside 3',5'-cyclic phosphorothioate. It is functionally related to a 3',5'-cyclic AMP.
Brand Name: Vulcanchem
CAS No.: 73208-40-9
VCID: VC0005288
InChI: InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
SMILES: CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Molecular Formula: C10H12N5O5PS
Molecular Weight: 345.27 g/mol

Rp-cAMPS triethylammonium salt

CAS No.: 73208-40-9

Cat. No.: VC0005288

Molecular Formula: C10H12N5O5PS

Molecular Weight: 345.27 g/mol

* For research use only. Not for human or veterinary use.

Rp-cAMPS triethylammonium salt - 73208-40-9

CAS No. 73208-40-9
Molecular Formula C10H12N5O5PS
Molecular Weight 345.27 g/mol
IUPAC Name (4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Standard InChI InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
Standard InChI Key SMPNJFHAPJOHPP-JOILOJCLSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
SMILES CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Canonical SMILES C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O

Chemical and Structural Properties

Rp-cAMPS triethylammonium salt (CAS: 151837-09-1; alternative CAS: 73208-40-9) has a molecular formula of C16H27N6O5PS\text{C}_{16}\text{H}_{27}\text{N}_{6}\text{O}_{5}\text{PS} and a molecular weight of 446.5 g/mol . The compound’s structure features a cyclic phosphorothioate group in the R configuration at the phosphorus atom, which sterically hinders hydrolysis by phosphodiesterases . Its triethylammonium counterion enhances water solubility, allowing stock solutions of up to 100 mM .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC16H27N6O5PS\text{C}_{16}\text{H}_{27}\text{N}_{6}\text{O}_{5}\text{PS}
Molecular Weight446.5 g/mol
Purity≥98% (HPLC)
Solubility100 mM in water
IC50 (PKA Inhibition)11–16 µM

Synthesis and Production

The synthesis of Rp-cAMPS involves cyclizing adenosine 3’,5’-monophosphate with phosphorothioate under basic conditions, typically using triethylamine to facilitate ring closure . Industrial-scale production employs automated reactors and high-performance liquid chromatography (HPLC) for purification, ensuring batch consistency and ≥98% purity . The triethylammonium salt form is preferred over sodium salts due to superior stability and solubility in aqueous buffers .

Mechanism of Action

Rp-cAMPS competitively binds the regulatory subunits of PKA isoforms I and II, preventing cAMP-induced activation . By occupying the cAMP-binding sites, it stabilizes the inactive holoenzyme complex, thereby inhibiting the release of catalytic subunits responsible for phosphorylating downstream targets . This antagonism is reversible and concentration-dependent, with half-maximal inhibitory concentrations (IC50) of 6.05 µM (PKA I) and 9.75 µM (PKA II) .

Equation 1: PKA Inhibition

Rp-cAMPS+PKA (inactive)Rp-cAMPS-PKA complex (inactive)\text{Rp-cAMPS} + \text{PKA (inactive)} \leftrightarrow \text{Rp-cAMPS-PKA complex (inactive)}

Research Applications

Elucidating cAMP-PKA Signaling Pathways

Rp-cAMPS has been instrumental in identifying PKA-specific effects in diverse systems. For example, in vascular smooth muscle cells, it revealed that cAMP-mediated activation of ATP-sensitive potassium (KATP_{\text{ATP}}) channels occurs independently of PKA, implicating exchange proteins directly activated by cAMP (Epac) . Similarly, in neuronal studies, Rp-cAMPS blocked PKA-dependent long-term potentiation, clarifying its role in memory formation .

Comparative Analysis with Analogous Compounds

Table 2: Comparison of cAMP Analogs

CompoundConfigurationSolubilityPhosphodiesterase ResistancePrimary Use
Rp-cAMPS (TA salt)RHighYesPKA inhibition
Sp-cAMPS (sodium salt)SModerateNoPKA activation
8-Br-cAMPN/ALowPartialNon-selective agonist

Rp-cAMPS’s R configuration and triethylammonium salt distinguish it from agonists like Sp-cAMPS, which activate PKA, and non-selective analogs like 8-Br-cAMP . Its resistance to enzymatic degradation provides a longer duration of action compared to hydrolyzable analogs .

Recent Advances and Future Directions

A 2025 study leveraging Rp-cAMPS demonstrated that PKA inhibition synergizes with Epac agonists to enhance cardiac contractility without arrhythmogenic side effects, offering a novel approach for heart failure treatment . Future research may explore nanoformulations to improve pharmacokinetics or gene-editing tools to dissect isoform-specific PKA functions .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator